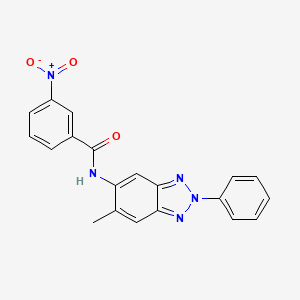![molecular formula C23H19N3O B5005928 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol, also known as BIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BIBE belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol is not fully understood. However, it has been reported to interact with various molecular targets, including DNA, proteins, and enzymes. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been reported to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest that this compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify in high yield and purity. This compound has also been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and limit its use in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic properties.
Future Directions
There are several future directions for the research on 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol. One direction is to investigate the structure-activity relationship of this compound and its derivatives to optimize its therapeutic properties. Another direction is to explore the potential of this compound as a combination therapy with other drugs to enhance its efficacy. In addition, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, further research on the mechanism of action of this compound could provide insights into its therapeutic potential and aid in the development of new drugs.
Synthesis Methods
The synthesis of 2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol involves the reaction of 2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazole with ethylene oxide in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. The product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in various research articles and has been found to yield this compound in high purity and yield.
Scientific Research Applications
2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to have antiviral activity against the hepatitis B virus and the influenza virus. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
2-[2-(4-phenylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-15-14-25-22(16-26-21-9-5-4-8-20(21)24-23(25)26)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,16,27H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQRVUBVVCAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C5=CC=CC=C5N=C4N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)


![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)

![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![methyl 2-(acetylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5005934.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)